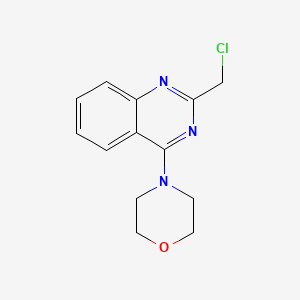

2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Description

Overview of Quinazoline Derivatives in Chemical Research

Quinazoline derivatives constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in pharmaceutical and medicinal chemistry research due to their remarkable biological activities and structural versatility. These compounds, characterized by a bicyclic system comprising fused benzene and pyrimidine rings, serve as privileged scaffolds in drug discovery and development. The importance of quinazoline derivatives extends across multiple therapeutic areas, with documented activities including anticancer, anti-inflammatory, antidiabetic, anticonvulsant, antiviral, and antimicrobial properties.

Recent comprehensive reviews have highlighted the pharmacological significance of quinazoline and quinazolinone derivatives, emphasizing their role as biologically imperative scaffolds linked to several pharmacological activities. The heterocyclic nature of quinazolines, combined with the presence of heteroatoms and specific functional groupings, confers privileged specificities in their pharmacological targets. This structural foundation has led to the development of numerous therapeutic agents, including analgesic, anti-inflammatory, anticonvulsant, sedative-hypnotic, antihistaminic, antihypertensive, anticancer, antimicrobial, antitubercular, and antiviral medications.

The multiplicity of pharmacological responses exhibited by quinazoline derivatives has attracted considerable attention from medicinal chemists seeking to explore this system for its multiple potential therapeutic applications. Structure-activity relationship studies have revealed that specific structural features within the quinazoline framework correlate directly with particular pharmacological targets, enabling rational drug design approaches. The emerging understanding of quinazoline derivatives and their interactions with biological targets continues to offer opportunities for novel therapeutic development.

Modern synthetic methodologies for quinazoline preparation have evolved to include highly atom-efficient approaches, such as cesium hydroxide-mediated direct aerobic oxidative cyclocondensation reactions that utilize readily available starting materials. These advances in synthetic chemistry have facilitated the preparation of diverse quinazoline derivatives, expanding the scope of research and application possibilities within this important class of compounds.

Historical Context and Discovery of this compound

The development of this compound emerged from extensive research into quinazoline derivatives and their synthetic accessibility for pharmaceutical applications. The compound, bearing the Chemical Abstracts Service registry number 668276-06-0, was first documented in chemical databases in 2011, marking its formal entry into the scientific literature. This timing coincided with intensified research efforts into quinazoline-based scaffolds for anticancer agent development, particularly those incorporating reactive chloromethyl functionalities.

Historical synthetic approaches to chloromethyl-substituted quinazolines can be traced to earlier methodological developments in the preparation of 2-chloromethyl-4(3H)-quinazolinones, which served as key intermediates in pharmaceutical synthesis. In 2010, researchers described improved one-step synthesis procedures for 2-chloromethyl-4(3H)-quinazolinones utilizing ortho-anthranilic acids as starting materials. These methodological advances provided the foundational synthetic chemistry necessary for accessing more complex derivatives such as this compound.

The incorporation of morpholine substituents into quinazoline frameworks represents a strategic approach to enhancing the pharmacological properties of these compounds. The morpholine ring system has been recognized as a privileged structure in medicinal chemistry, featured in numerous approved and experimental drugs as well as bioactive molecules. The systematic exploration of morpholine-containing quinazolines emerged from structure-activity relationship studies that identified the morpholine moiety as contributing to improved solubility, bioavailability, and target selectivity.

Research into this compound has been driven by its potential applications in anticancer drug development, where the quinazoline scaffold has demonstrated significant promise. The compound's development reflects broader trends in heterocyclic chemistry toward multifunctional molecules that combine reactive sites for chemical modification with pharmacologically relevant structural elements.

Significance of Morpholine and Chloromethyl Substituents in Heterocyclic Chemistry

The morpholine substituent at position 4 of the quinazoline core represents a strategic structural modification that significantly enhances the compound's chemical and biological properties. Morpholine, as a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, functions as a privileged structure in medicinal chemistry due to its unique combination of physicochemical, biological, and metabolic properties. The morpholine ring system provides several advantages in drug design, including improved water solubility, enhanced membrane permeability, and favorable pharmacokinetic profiles.

Research has demonstrated that morpholine-containing compounds exhibit superior bioavailability compared to their non-morpholine analogs, attributed to the heterocycle's ability to form hydrogen bonds while maintaining appropriate lipophilicity for membrane crossing. The morpholine moiety also contributes to metabolic stability, as the saturated nature of the ring system renders it less susceptible to oxidative metabolism compared to aromatic heterocycles. Furthermore, the morpholine ring can participate in specific receptor interactions, often serving as a hydrogen bond acceptor or donor depending on the biological target.

The chloromethyl substituent at position 2 introduces a highly reactive electrophilic center that serves multiple strategic purposes in chemical synthesis and biological activity. The chloromethyl group represents an excellent leaving group for nucleophilic substitution reactions, enabling facile chemical modifications and derivatization. This reactivity allows for the preparation of diverse analogs through displacement of the chloride with various nucleophiles, including amines, thiols, and other heteroatoms.

From a mechanistic perspective, the chloromethyl functionality can participate in covalent bond formation with nucleophilic sites on biological targets, particularly cysteine residues in proteins. This alkylating potential contributes to the compound's biological activity by enabling irreversible enzyme inhibition or protein modification. The strategic placement of the chloromethyl group at the 2-position of the quinazoline ring optimizes both its chemical reactivity and its potential for biological target engagement.

The combination of morpholine and chloromethyl substituents creates a molecule with dual functionality: the morpholine ring provides favorable pharmacokinetic properties and specific target interactions, while the chloromethyl group offers chemical versatility and potential for covalent biological interactions. This complementary relationship between the two substituents exemplifies modern approaches to heterocyclic drug design, where multiple structural elements work synergistically to achieve desired properties.

Scope and Objectives of Research on this compound

Contemporary research on this compound encompasses multiple interconnected objectives that span synthetic methodology development, biological activity evaluation, and pharmaceutical application exploration. The primary research focus centers on understanding the compound's potential as a versatile building block for therapeutic agent development, particularly in the anticancer and antimicrobial domains.

Synthetic chemistry research objectives include the development of efficient, scalable synthetic routes to this compound and its derivatives. Current methodological approaches focus on optimizing reaction conditions to achieve high yields and purity while minimizing the use of hazardous reagents. Researchers are investigating alternative synthetic pathways that avoid the use of toxic chlorinating agents such as phosphorus trichloride and phosphorus oxychloride, favoring safer and more environmentally benign approaches.

Biological activity research encompasses comprehensive screening programs designed to identify the compound's interactions with various molecular targets, including enzymes, receptors, and cellular pathways. Specific objectives include the evaluation of anticancer activity against diverse cell lines, assessment of antimicrobial properties against bacterial and fungal pathogens, and investigation of potential anti-inflammatory and neuroprotective effects. Structure-activity relationship studies aim to correlate specific structural features with biological outcomes, enabling rational design of optimized derivatives.

Pharmaceutical development objectives focus on advancing promising derivatives toward clinical applications through systematic optimization of pharmacokinetic properties, toxicity profiles, and therapeutic efficacy. Research efforts include the design of prodrug strategies that utilize the reactive chloromethyl functionality for targeted drug delivery, as well as the development of combination therapies that leverage the compound's multiple mechanisms of action.

The scope of current research extends to understanding the compound's mechanism of action at the molecular level, including its interactions with specific protein targets and cellular signaling pathways. Advanced computational approaches, including molecular docking studies and pharmacophore modeling, are being employed to predict and optimize biological activities. Additionally, research efforts are directed toward developing improved synthetic methodologies that enable the preparation of focused compound libraries for systematic biological evaluation.

Future research directions include the exploration of novel applications beyond traditional pharmaceutical uses, such as the development of chemical probes for biological research and the creation of specialized materials with unique properties derived from the quinazoline-morpholine framework. The multidisciplinary nature of this research reflects the compound's potential impact across multiple areas of chemical and biological science.

Properties

IUPAC Name |

4-[2-(chloromethyl)quinazolin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-9-12-15-11-4-2-1-3-10(11)13(16-12)17-5-7-18-8-6-17/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXLFHXNNHVNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=CC=CC=C32)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via O-Anthranilic Acid Derivatives (Pathway A)

Overview:

This method, described in recent literature, utilizes o-anthranilic acids as starting materials to synthesize 2-chloromethyl-4(3H)-quinazolinones, which can be further transformed into the target compound.

- Starting Material: o-anthranilic acids

- Reagents: Chloroacetonitrile, sodium, methanol as solvent

- Reaction Conditions: Reflux under nitrogen atmosphere for approximately 2 hours

- Key Step: Formation of 2-chloromethyl-4(3H)-quinazolinone intermediates via nucleophilic substitution and cyclization

- The reaction yields are high, often exceeding 90%, with purity above 99%.

- The process is efficient, one-pot, and avoids complex purification steps.

- Mild reaction conditions

- High yields

- Simplicity and scalability

- Requires careful control of reaction atmosphere (nitrogen)

- Limited substrate scope depending on substituents on o-anthranilic acids

Alkylation of 4-Morpholin-4-ylquinazoline Derivatives

Overview:

This approach involves starting from pre-formed 4-morpholin-4-ylquinazoline compounds, which are then selectively chloromethylated at the 2-position.

- Starting Material: 4-morpholin-4-ylquinazoline derivatives

- Reagents: Formaldehyde derivatives or chloromethylating agents (e.g., chloromethyl methyl ether)

- Reaction Conditions: Usually conducted under basic conditions or with catalysts such as zinc chloride or Lewis acids

- Chloromethylation yields vary between 50-80% depending on conditions

- The process often requires protection/deprotection steps if other reactive groups are present

- Direct functionalization of the quinazoline core

- Suitable for derivatization and structure-activity relationship studies

- Use of hazardous chloromethylating reagents

- Possible over-alkylation or side reactions

Synthesis from 2-Amino-4-morpholin-4-ylquinazoline

Overview:

This method involves the chloromethylation of 2-amino-4-morpholin-4-ylquinazoline using chloromethyl reagents.

- Reagents: Chloromethyl methyl ether or paraformaldehyde with hydrochloric acid or other chloromethylating agents

- Reaction Conditions: Reflux in suitable solvents such as acetic acid or dichloromethane

- Yields are moderate to high (50-85%)

- Reaction times vary from 2 to 6 hours

- Well-established chemical transformations

- Compatible with various substituents on the quinazoline ring

- Use of toxic chloromethylating agents

- Requires careful handling and safety protocols

One-Pot Synthesis from o-Aminobenzamides (Pathway B)

Overview:

An improved, efficient route involves a one-pot process starting from o-aminobenzamides, which are converted into chloromethylquinazolinones, then further functionalized.

- Reagents: Chloroacetonitrile, sodium, and appropriate solvents (methanol, ethanol)

- Reaction Conditions: Reflux under inert atmosphere, typically 40-45 hours for complete conversion

- Yields often exceed 90%

- The method is scalable and suitable for producing derivatives with various substituents

- One-pot operation reduces purification steps

- High efficiency and yield

- Extended reaction times

- Requires precise control of temperature and atmosphere

Data Summary Table

| Preparation Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pathway A (O-Anthranilic acids) | o-anthranilic acids | Chloroacetonitrile, Na | Reflux, 2h, nitrogen | >90% | High yield, simple | Substrate scope limited |

| Alkylation of quinazoline | 4-Morpholin-4-ylquinazoline | Formaldehyde derivatives | Basic, reflux | 50-80% | Direct functionalization | Hazardous reagents |

| From 2-Amino-4-morpholin-4-ylquinazoline | Chloromethylating agents | Chloromethyl methyl ether | Reflux | 50-85% | Established method | Toxic reagents |

| One-pot from o-aminobenzamides | o-aminobenzamides | Chlororoacetonitrile, Na | Reflux, 40-45h | >90% | Efficient, scalable | Long reaction times |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-morpholin-4-ylquinazoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinazoline ring or the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation might produce a quinazoline N-oxide.

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)-4-morpholin-4-ylquinazoline plays a crucial role in the synthesis of numerous therapeutic agents. It serves as an essential building block for developing anticancer, anti-inflammatory, and antimicrobial drugs. Quinazoline derivatives, including this compound, have been linked to various biological activities such as:

- Anticancer Activity : Numerous studies have demonstrated the compound's potential to inhibit cancer cell proliferation. For instance, research involving MCF-7 breast cancer cells indicated a dose-dependent reduction in cell growth and increased apoptosis markers when treated with this compound.

- Antimicrobial Properties : In vivo studies have shown improved survival rates in murine models infected with Staphylococcus aureus when treated with this compound, highlighting its potential as an antimicrobial agent.

Biological Studies

The compound is utilized in biological studies to explore its interaction with various biological targets, including enzymes and receptors. Its ability to influence biochemical pathways makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

Chemical Biology

In chemical biology, this compound is employed to design chemical probes that facilitate the study of cellular processes and signaling pathways. This application is critical for elucidating the roles of specific proteins in disease progression.

Industrial Applications

Beyond medicinal uses, this compound is also explored for industrial applications, particularly in developing new materials and complex chemical entities. Its structural features allow for modifications that can lead to novel materials with specific properties.

Case Study on Breast Cancer Treatment

A significant study focused on the effects of this compound on MCF-7 cells revealed:

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : There was a notable reduction in cell proliferation and an increase in apoptotic markers.

- Histological Analysis : Tumor regression was observed in xenograft models treated with the compound compared to controls, indicating its potential efficacy as an anticancer agent.

In Vivo Efficacy Against Infections

Another case study evaluated the compound's effectiveness against bacterial infections:

- Model : Murine model infected with Staphylococcus aureus.

- Findings : The treatment group exhibited significantly improved survival rates compared to untreated controls, suggesting promising antimicrobial activity.

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 2-chloromethylquinazoline with morpholine using potassium carbonate in dimethylformamide (DMF) as a solvent. This approach is optimized for yield and purity in industrial settings.

Types of Reactions

The compound can undergo various chemical reactions:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles like amines or thiols.

- Oxidation : This process can introduce additional functional groups.

- Reduction : Reduction reactions modify the quinazoline ring or substituents.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of chloromethyl group | Sodium azide, potassium thiolate |

| Oxidation | Introduction of functional groups | Potassium permanganate |

| Reduction | Modification of quinazoline structure | Palladium on carbon (catalytic hydrogenation) |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Differences and Implications

Reactivity :

- The chloromethyl group in the target compound offers higher reactivity compared to simple chloro (JXX) or methylsulfanyl groups . This makes it a candidate for alkylation reactions in drug synthesis.

- Trichloromethyl (Compound 30, ) and trifluoromethylphenyl () substituents increase steric bulk and electron-withdrawing effects, altering binding affinities .

Pharmacological Activity :

- Morpholine at position 4 is a common feature in several compounds, improving solubility and pharmacokinetics .

- 2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline () demonstrates tyrosine kinase inhibition, suggesting that aromatic substituents at position 2 enhance target specificity .

Safety and Toxicity: Chloromethyl-containing compounds (e.g., 2-(Chloromethyl)-4-methylquinazoline, ) are flagged for oral toxicity (H302) .

Biological Activity

Overview

2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₄ClN₃O

- Molecular Weight : 253.72 g/mol

The compound features a quinazoline core, which is known for its diverse biological properties, and a morpholine ring that enhances its pharmacological profile.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that lead to apoptosis in tumor cells.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious diseases.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity across various cancer cell lines. Notable findings include:

- Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Case Study on Breast Cancer Treatment :

- A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell proliferation and an increase in apoptotic markers.

- Histological analysis revealed significant tumor regression in xenograft models treated with the compound compared to controls.

-

In Vivo Efficacy Against Infections :

- A murine model infected with Staphylococcus aureus demonstrated improved survival rates when treated with this compound compared to untreated controls, suggesting its potential as an antimicrobial agent.

Q & A

What methodologies are recommended for optimizing the synthesis of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline to improve yield and purity?

The synthesis of quinazoline derivatives often involves nucleophilic substitution and catalytic reactions. For chloromethyl-containing analogs, POCl₃ in toluene with 2,6-lutidine as a catalyst can enhance reaction efficiency and yield (e.g., increasing yields from 25% to 60% in similar compounds) . Multi-step protocols, such as coupling 3-amino-substituted intermediates with chloromethyl precursors, may reduce side products. Microwave-assisted synthesis or inert atmosphere conditions should be explored to stabilize reactive intermediates like the chloromethyl group .

How can X-ray crystallography using SHELX software resolve ambiguities in the structural determination of this compound?

SHELX programs (e.g., SHELXL, SHELXS) enable robust refinement of crystal structures, even for compounds with high torsional flexibility or weak diffraction data. For morpholine- and chloromethyl-substituted quinazolines, twin refinement or high-resolution data analysis can resolve positional disorder. SHELXPRO can interface with macromolecular data, aiding in hydrogen-bonding network identification . Validate crystallographic models against spectroscopic data (e.g., NMR) to confirm substituent orientations .

What strategies address contradictory spectroscopic data (e.g., NMR vs. IR) for this compound?

Discrepancies between NMR (e.g., unexpected splitting) and IR (e.g., carbonyl stretching frequencies) may arise from tautomerism or solvent effects. Perform temperature-dependent NMR studies to identify dynamic processes. Computational vibrational analysis (DFT/B3LYP) can model IR spectra and reconcile experimental observations . Cross-reference with X-ray structures to confirm bond lengths and angles .

How can derivatization of the chloromethyl group in this compound be systematically explored for structure-activity relationship (SAR) studies?

The chloromethyl group is a versatile site for nucleophilic substitution. React with amines (e.g., benzylamine) or thiols to generate analogs for SAR. For example, 2-(chloromethyl)quinazolines have been substituted with hydrazinyl or diazenyl groups to study antibacterial activity . Use 3D-QSAR to map steric/electronic effects of substituents on bioactivity, as demonstrated for morpholinylquinazolines .

What analytical challenges arise from the reactivity of the chloromethyl group, and how can they be mitigated?

The chloromethyl group is prone to hydrolysis or elimination under basic/acidic conditions. Use low-temperature techniques (e.g., -20°C) for HPLC or LC-MS analysis. For stability studies, employ inert atmospheres (N₂/Ar) and anhydrous solvents. Monitor degradation via time-resolved NMR or mass spectrometry .

How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (AutoDock, Glide) can simulate binding to enzymes like kinases or GPCRs. Use QM/MM methods to model covalent interactions (e.g., chloromethyl alkylation of cysteine residues). Pharmacophore models from 3D-QSAR studies (e.g., CoMFA) can guide analog design for enhanced selectivity .

What validation protocols ensure the accuracy of structural and purity data for this compound?

Cross-validate purity via orthogonal methods:

- HPLC/UV (λ = 254 nm) with a C18 column.

- Elemental analysis to confirm C/H/N/Cl content.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

Compare experimental X-ray bond distances with DFT-optimized geometries .

How can researchers troubleshoot low yields in the synthesis of this compound derivatives?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for substitution reactions.

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions.

- Reaction monitoring : Use in situ FTIR or LC-MS to identify intermediates and adjust reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.